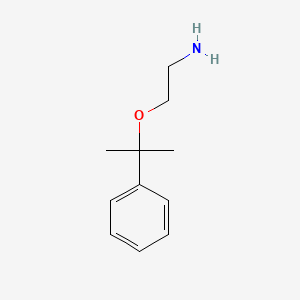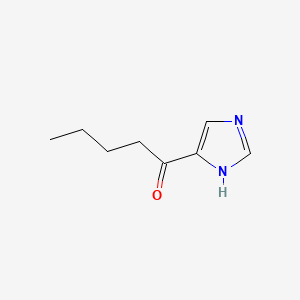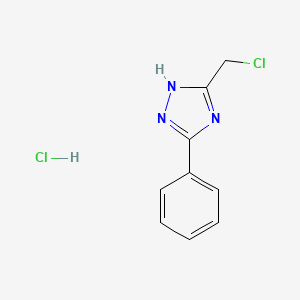
3-(Chloromethyl)-5-phenyl-1H-1,2,4-triazole Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-5-phenyl-1H-1,2,4-triazole Hydrochloride: is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a chloromethyl group and a phenyl group attached to the triazole ring. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-5-phenyl-1H-1,2,4-triazole Hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Chloromethyl Group: The chloromethyl group is introduced via a chloromethylation reaction, often using formaldehyde and hydrochloric acid in the presence of a catalyst.
Phenyl Group Addition: The phenyl group can be introduced through a substitution reaction, where a phenyl halide reacts with the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. Common reagents include hydrazine, formaldehyde, hydrochloric acid, and phenyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the chloromethyl group is converted to a carboxyl group.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic or acidic conditions.
Major Products:
Oxidation: 3-(Carboxymethyl)-5-phenyl-1H-1,2,4-triazole
Reduction: 3-(Methyl)-5-phenyl-1H-1,2,4-triazole
Substitution: Various substituted triazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Antimicrobial Agents: The compound exhibits antimicrobial properties and can be used in the development of new antibiotics.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine:
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in the treatment of infections and inflammatory diseases.
Industry:
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Agriculture: The compound can be used in the formulation of agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)-5-phenyl-1H-1,2,4-triazole Hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to their inhibition. This interaction disrupts the normal function of the target molecules, resulting in the desired biological effect. The phenyl group enhances the compound’s ability to interact with hydrophobic pockets in the target molecules, increasing its potency.
Comparación Con Compuestos Similares
- 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazole Hydrochloride
- 3-(Chloromethyl)-5-methylpyridine Hydrochloride
- 3-(Chloromethyl)-1-methylpiperidine Hydrochloride
Comparison:
- Structural Differences: While these compounds share the chloromethyl group, they differ in the substituents attached to the triazole or pyridine ring. The presence of different substituents can significantly affect their chemical reactivity and biological activity.
- Unique Properties: 3-(Chloromethyl)-5-phenyl-1H-1,2,4-triazole Hydrochloride is unique due to the presence of the phenyl group, which enhances its hydrophobic interactions and increases its potential as a pharmaceutical agent.
Propiedades
Fórmula molecular |
C9H9Cl2N3 |
|---|---|
Peso molecular |
230.09 g/mol |
Nombre IUPAC |
5-(chloromethyl)-3-phenyl-1H-1,2,4-triazole;hydrochloride |
InChI |
InChI=1S/C9H8ClN3.ClH/c10-6-8-11-9(13-12-8)7-4-2-1-3-5-7;/h1-5H,6H2,(H,11,12,13);1H |
Clave InChI |
QVGCNFSMTHTUIM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NNC(=N2)CCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![n-{3-[(1s)-1-Hydroxyethyl]phenyl}acetamide](/img/structure/B13619033.png)

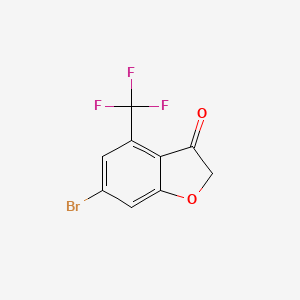

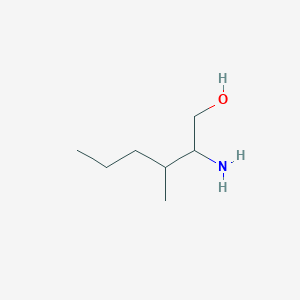
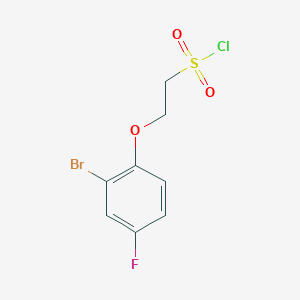
![1H,2H,6H,7H,8H-indeno[5,4-b]furan-8-amine](/img/structure/B13619083.png)
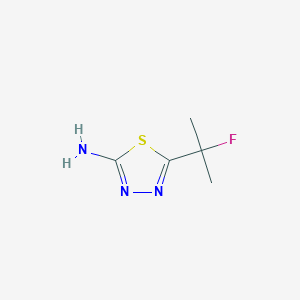
![7-methyl-8-oxo-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylicacid](/img/structure/B13619093.png)
